molecular formula C9H12O2 B1173560 2,6-DI-Tert-butylphenol CAS No. 19126-15-9

2,6-DI-Tert-butylphenol

Cat. No. B1173560
CAS RN: 19126-15-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US06118029

Procedure details

In the production of 3,3',5,5'-tetra-t-butylbiphenol, which is an intermediate of 4,4'-biphenol, from 2,6-di-t-butylphenol as a starting material, the above second process for producing 3,3',5,5'-tetra-t-butylbiphenol according to the present invention enables obtaining 3,3',5,5'-tetra-t-butylbiphenol in high yield with the full utilization of 2,6-di-t-butylphenol charged in the reaction vessel without detriment to the selectivity of 3,3',5,5'-tetra-t-butylbiphenol.
Name
3,3',5,5'-tetra-t-butylbiphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([OH:15])[C:6]=1[C:16]1[C:17]([OH:30])=[CH:18][C:19]([C:26]([CH3:29])([CH3:28])[CH3:27])=[CH:20][C:21]=1[C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:4])([CH3:3])[CH3:2].C1(O)C=CC(C2C=CC([OH:43])=CC=2)=CC=1>>[C:1]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:10]=1[OH:43])([CH3:4])([CH3:3])[CH3:2].[C:22]([C:21]1[CH:20]=[C:19]([C:26]([CH3:29])([CH3:28])[CH3:27])[CH:18]=[C:17]([OH:30])[C:16]=1[C:6]1[C:7]([OH:15])=[CH:8][C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:10][C:5]=1[C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:23])([CH3:24])[CH3:25]

Inputs

Step One
Name
3,3',5,5'-tetra-t-butylbiphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)O)C=1C(=CC(=CC1C(C)(C)C)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)O)C=1C(=CC(=CC1C(C)(C)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06118029

Procedure details

In the production of 3,3',5,5'-tetra-t-butylbiphenol, which is an intermediate of 4,4'-biphenol, from 2,6-di-t-butylphenol as a starting material, the above second process for producing 3,3',5,5'-tetra-t-butylbiphenol according to the present invention enables obtaining 3,3',5,5'-tetra-t-butylbiphenol in high yield with the full utilization of 2,6-di-t-butylphenol charged in the reaction vessel without detriment to the selectivity of 3,3',5,5'-tetra-t-butylbiphenol.
Name
3,3',5,5'-tetra-t-butylbiphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([OH:15])[C:6]=1[C:16]1[C:17]([OH:30])=[CH:18][C:19]([C:26]([CH3:29])([CH3:28])[CH3:27])=[CH:20][C:21]=1[C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:4])([CH3:3])[CH3:2].C1(O)C=CC(C2C=CC([OH:43])=CC=2)=CC=1>>[C:1]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:10]=1[OH:43])([CH3:4])([CH3:3])[CH3:2].[C:22]([C:21]1[CH:20]=[C:19]([C:26]([CH3:29])([CH3:28])[CH3:27])[CH:18]=[C:17]([OH:30])[C:16]=1[C:6]1[C:7]([OH:15])=[CH:8][C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:10][C:5]=1[C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:23])([CH3:24])[CH3:25]

Inputs

Step One
Name
3,3',5,5'-tetra-t-butylbiphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)O)C=1C(=CC(=CC1C(C)(C)C)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)O)C=1C(=CC(=CC1C(C)(C)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.